

Introduction to 1,4-oxazepane ring systems in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate*

Cat. No.: B1321219

[Get Quote](#)

The 1,4-Oxazepane Scaffold: A Rising Star in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational flexibility and ability to serve as a bioisosteric replacement for other saturated heterocycles, such as morpholine and piperazine, have positioned it as a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,4-oxazepane-containing compounds, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanisms of action.

I. Synthesis of the 1,4-Oxazepane Core

The construction of the 1,4-oxazepane ring has been approached through various synthetic strategies, aiming for efficiency, scalability, and stereochemical control. Key methodologies include intramolecular cyclization reactions, tandem transformations, and solid-phase synthesis.

A. Intramolecular Cyclization Strategies

A common and effective method for the synthesis of 1,4-oxazepanes involves the intramolecular cyclization of acyclic precursors. This can be achieved through several approaches:

- Reductive Amination: The intramolecular reductive amination of aminoaldehydes or aminoketones is a widely used method for constructing the 1,4-oxazepane ring.
- N-Alkylation: The cyclization of amino alcohols with suitable bifunctional electrophiles, or the intramolecular alkylation of a nitrogen atom onto a carbon bearing a leaving group, provides a straightforward route to the 1,4-oxazepane core.
- Ring-Closing Metathesis (RCM): RCM has been successfully employed for the synthesis of unsaturated 1,4-oxazepine derivatives, which can be subsequently reduced to the saturated 1,4-oxazepane ring.

B. Tandem Reactions for Benzo-fused 1,4-Oxazepines

The synthesis of benzo[e][1][2]oxazepin-5-ones has been efficiently achieved through a tandem transformation involving a C-N coupling followed by a C-H carbonylation of various phenylamines with allyl halides.^[3]

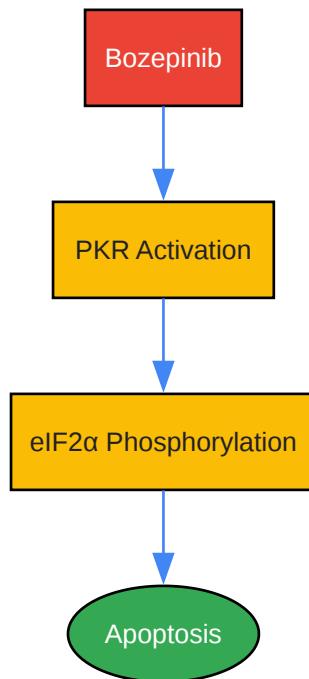
C. Solid-Phase Synthesis of Chiral 1,4-Oxazepanes

A solid-phase approach has been developed for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids.^[4] This methodology utilizes a polymer-supported homoserine derivative, allowing for the generation of a library of compounds with diverse substitutions.

II. Medicinal Chemistry Applications and Biological Activity

The 1,4-oxazepane scaffold has been incorporated into a variety of biologically active molecules, demonstrating its potential across multiple therapeutic areas.

A. Oncology: The Case of Bozepinib


Bozepinib, a potent antitumor agent, features a 1,4-benzoxazepine core. It has demonstrated significant cytotoxic activity against a range of cancer cell lines.

Quantitative Data: Cytotoxicity of Bozepinib

Cell Line	Cancer Type	IC50 (μM)	Reference
C6	Glioblastoma	5.7 ± 0.3	[3]
U138	Glioblastoma	12.7 ± 1.5	[3]
HCT-116	Colon Cancer	Lower than MCF-7	[2]
RKO	Colon Cancer	Lower than MCF-7	[2]
MCF-7	Breast Cancer	~10-fold lower than 5-fluorouracil	[2]

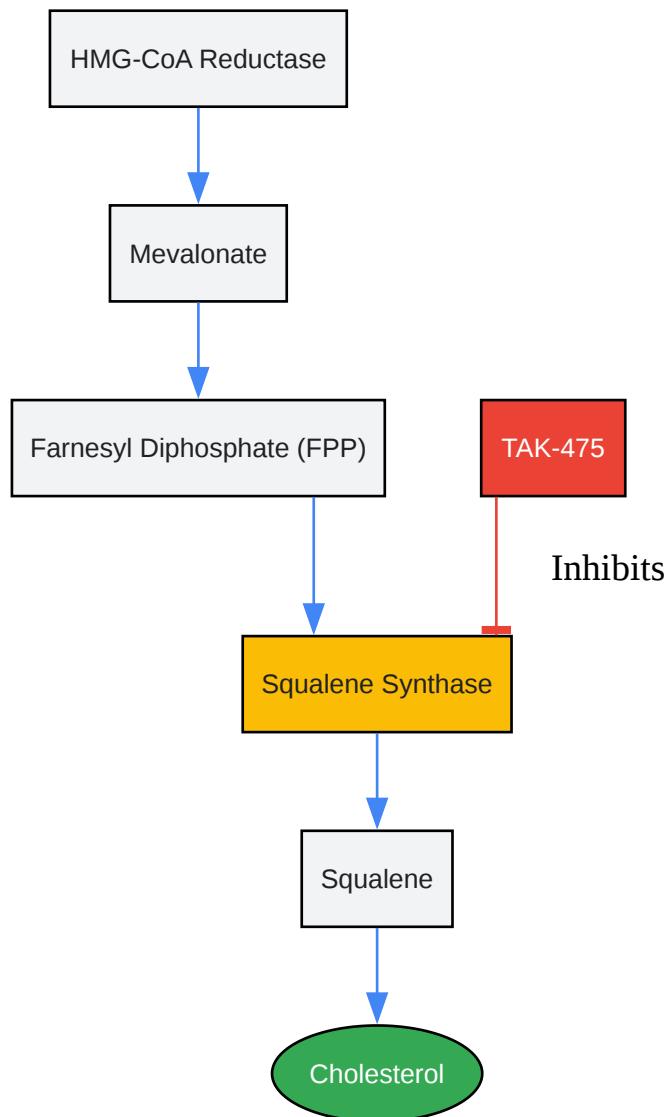
Bozepinib induces apoptosis through a PKR-mediated pathway and can also trigger autophagy and senescence, particularly when used in combination with interferon- α .^{[2][5]} Furthermore, it modulates the purinergic system by increasing the expression and activity of the CD39 enzyme while inhibiting CD73 activity.^[3]

Signaling Pathway of Bozepinib-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: Bozepinib induces apoptosis via activation of the PKR pathway.

B. Cardiovascular Disease: The Squalene Synthase Inhibitor TAK-475

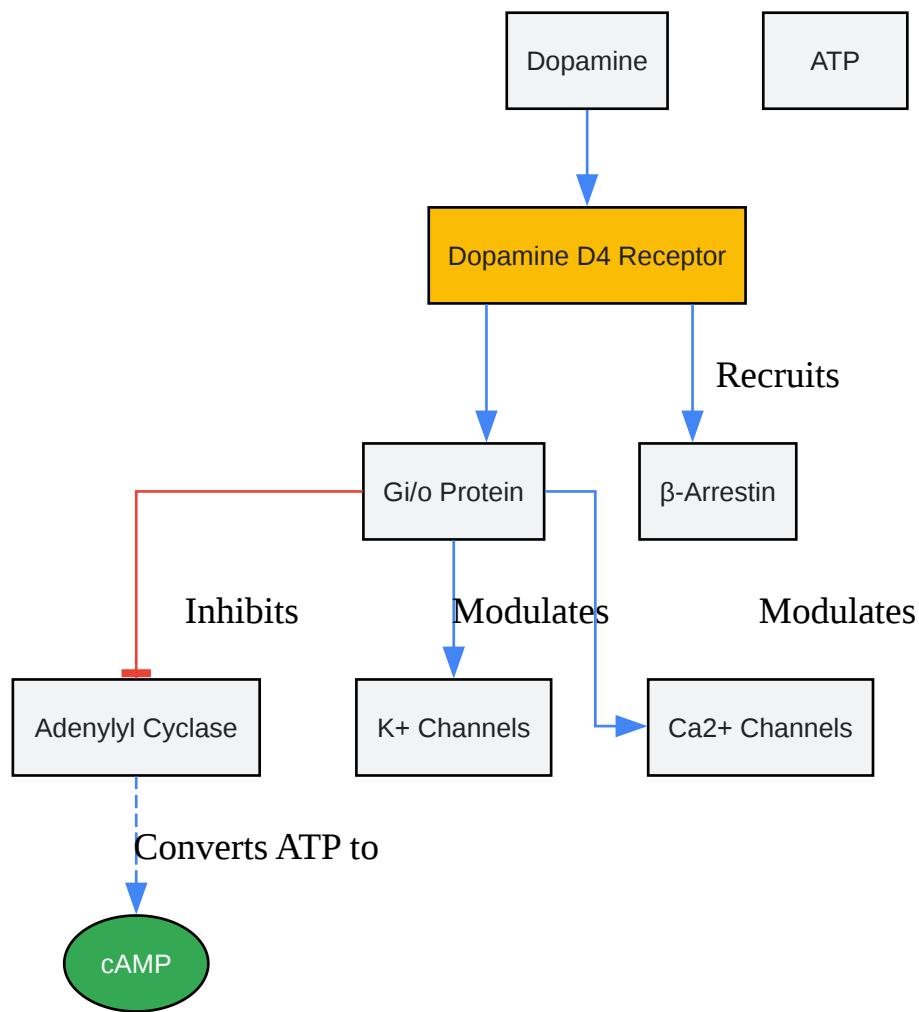

TAK-475 (Lapaquistat) is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Its active metabolite, TAK-475 M-I, contains a 1,4-benzoxazepine moiety.

Quantitative Data: Activity of TAK-475 M-I

Assay	Cell Type	IC50	Reference
De novo cholesterol synthesis	Human primary hepatocytes	110 nM	[6]

By inhibiting squalene synthase, TAK-475 blocks the conversion of farnesyl diphosphate (FPP) to squalene, leading to an accumulation of FPP and other mevalonate-derived isoprenoids (MDIs).[6][7] This mechanism is distinct from that of statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[8]

Mechanism of Action of TAK-475


[Click to download full resolution via product page](#)

Caption: TAK-475 inhibits squalene synthase, a late-stage enzyme in cholesterol biosynthesis.

C. Central Nervous System Disorders: Dopamine D4 Receptor Ligands

The 1,4-oxazepane ring has been explored as a scaffold for the development of selective dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia and other CNS disorders.[6] The D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Signaling Pathway of the Dopamine D4 Receptor

[Click to download full resolution via product page](#)

Caption: The dopamine D4 receptor signals through Gi/o proteins to modulate various downstream effectors.

III. Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of 1,4-oxazepane derivatives, based on published literature.

A. General Procedure for the Synthesis of Benzo[e][1] [2]oxazepin-5-ones[3]

- Reaction Setup: To a solution of phenylamine (1.0 mmol) and allyl halide (1.2 mmol) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
- Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon) for a designated time (e.g., 24 hours).
- Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

B. MTT Assay for Cytotoxicity Assessment[10]

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the 1,4-oxazepane-containing compound for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

C. Radioligand Binding Assay for Dopamine D₄ Receptor Affinity

- Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D₄ receptor (e.g., CHO or HEK293 cells).
- Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound in a suitable binding

buffer.

- Incubation and Filtration: Incubate the plate at room temperature for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
- Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
- Data Analysis: The K_i values are calculated from the IC_{50} values obtained from the competition binding curves using the Cheng-Prusoff equation.

IV. Conclusion

The 1,4-oxazepane ring system represents a versatile and increasingly important scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to the discovery of potent and selective modulators of various biological targets. The examples of bozepinib, TAK-475, and dopamine D4 receptor ligands highlight the broad therapeutic potential of this heterocyclic core. As synthetic methodologies continue to evolve and our understanding of the structure-activity relationships of 1,4-oxazepane derivatives deepens, it is anticipated that this scaffold will play an even more significant role in the development of future medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction to 1,4-oxazepane ring systems in medicinal chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1321219#introduction-to-1-4-oxazepane-ring-systems-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com